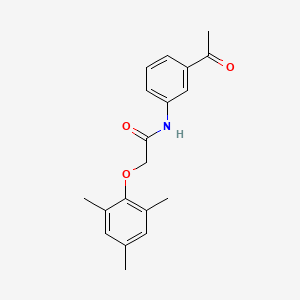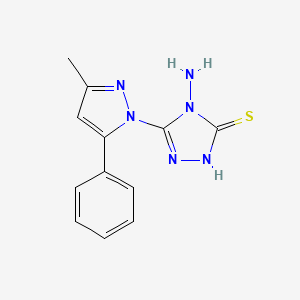
4-methylbenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylbenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a useful research compound. Its molecular formula is C16H15N3S and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.09866866 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Hydrazone compounds are known for their versatility in synthesis and structural diversity. They are typically prepared through condensation reactions between aldehydes and hydrazides. For instance, the synthesis of hydrazone compounds involves the reaction of 4-methylbenzaldehyde with various hydrazides in methanol, leading to products with significant structural intricacies. These structures are often stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are crucial for their crystalline formation and stability (Tang, 2010); (Wei & Wang, 2011).
Catalytic and Chemical Properties
Hydrazones, including those derived from 4-methylbenzaldehyde, exhibit interesting catalytic properties. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have been shown to be efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This demonstrates the potential of hydrazones in facilitating environmentally friendly chemical processes with high efficiency and recyclability (Ghorbanloo & Alamooti, 2017).
Biological Activities
Hydrazones derived from 4-methylbenzaldehyde have also been explored for their biological activities. Research indicates that certain hydrazone compounds exhibit antimicrobial and antitumor activities. For instance, a series of hydrazone compounds synthesized from 4-methylbenzohydrazide showed moderate to high activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This highlights the potential of hydrazones in the development of new antimicrobial agents (Lei et al., 2015); (Ibrahim et al., 2015).
Optical and Electronic Applications
The optical properties of hydrazone compounds, including those derived from 4-methylbenzaldehyde, have been studied for potential applications in electronic devices. For example, the synthesis and optical studies of metal complexes with hydrazone ligands have provided insights into their optical absorption spectra and potential use in the development of materials with specific electronic properties (Mekkey et al., 2020).
Propriétés
IUPAC Name |
(E)-3-methyl-N-[(E)-(4-methylphenyl)methylideneamino]-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-7-9-13(10-8-12)11-17-18-16-19(2)14-5-3-4-6-15(14)20-16/h3-11H,1-2H3/b17-11+,18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGASVKTUFUGKHK-UNEKJRSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=C2N(C3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N=C\2/N(C3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-(2,2,2-trichloro-1-{[(2-pyridinylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B5580857.png)
![ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5580864.png)
![methyl 2-[(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5580868.png)
![2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5580872.png)



![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5580919.png)
![(3R*,4S*)-1-{[5-(3,5-dimethylisoxazol-4-yl)-2-thienyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5580930.png)
![4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5580940.png)
![9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5580941.png)

![1-(4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5580947.png)
![2-(4-{[2-(3-chlorophenyl)-8-methyl-3-quinolinyl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B5580952.png)
